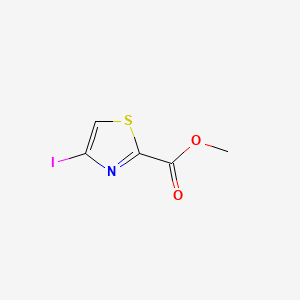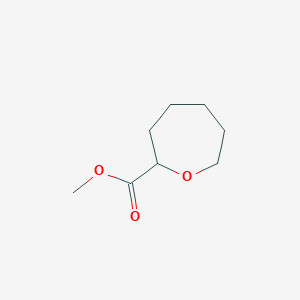![molecular formula C17H21F2NO2 B13457284 Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process often employs a rhodium (II) complex/chiral Lewis acid binary system to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of enantioselective synthesis and the use of catalytic systems are likely to be scaled up for industrial applications, ensuring the production of optically pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of 8-azabicyclo[3.2.1]octane derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate: This compound has a similar structure but with an oxo group instead of difluoro groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound features a chloro group and a methyl group, highlighting the diversity of functionalization within this family.
The uniqueness of this compound lies in its difluoro substitution, which can significantly alter its chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H21F2NO2 |
|---|---|
Poids moléculaire |
309.35 g/mol |
Nom IUPAC |
ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C17H21F2NO2/c1-2-22-15(21)16-9-8-14(17(16,18)19)11-20(12-16)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Clé InChI |
BBXJHRALYONNKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(C1(F)F)CN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)



![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)

![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)


![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)

![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)
